6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one
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Description
6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Pyridazinone derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic solutions. Research by Kalai et al. (2020) demonstrated that certain derivatives are effective as mixed inhibitors, impacting both the cathodic and anodic processes involved in corrosion. These findings suggest potential applications in protecting industrial materials from corrosive environments Kalai et al., 2020.
Medical Imaging
Pyridazinone analogs have also been explored for their potential in medical diagnostics. Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs for use in myocardial perfusion imaging (MPI) with PET. These compounds showed high heart uptake and favorable properties for MPI, indicating their utility in cardiac diagnostics Mou et al., 2012.
Anticancer, Antiangiogenic, and Antioxidant Activities
A series of new derivatives containing 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one were synthesized by Kamble et al. (2015). These compounds were characterized and tested for their anticancer, antiangiogenic, and antioxidant properties. Some derivatives exhibited promising activities, suggesting their potential in cancer treatment and as antioxidants Kamble et al., 2015.
Anti-Inflammatory and Analgesic Agents
Research into quinazolinone derivatives with substitutions related to the chlorophenyl or fluorophenyl groups has indicated potential anti-inflammatory and analgesic properties. These studies underline the therapeutic prospects of pyridazinone derivatives in managing pain and inflammation Farag et al., 2012.
Aldose Reductase Inhibitors
Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives have been evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Some compounds demonstrated inhibitory properties comparable to existing treatments, suggesting a new avenue for managing diabetes-related conditions Costantino et al., 1999.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWVCPNETAPFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one |
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